![molecular formula C15H21BN2O2 B1387138 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester CAS No. 1315335-64-8](/img/structure/B1387138.png)
2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester
Overview
Description
“2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often even commercially available . These features make them attractive for chemical transformations, where the valuable boron moiety remains in the product .
Chemical Reactions Analysis
Pinacol boronic esters are involved in a variety of chemical reactions. The most important application is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Mechanism of Action
Target of Action
The primary target of 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds . This compound is a boronic ester, which is a highly valuable building block in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organoboron compound and a halide . The boronic ester moiety of the compound is transformed into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the transmetalation of the boronic ester to a palladium complex, followed by reductive elimination to form the new carbon-carbon bond .
Pharmacokinetics
Boronic esters in general are known to be stable and resistant to air and moisture, which can enhance their bioavailability . The rate of hydrolysis of boronic pinacol esters is influenced by the pH and can be considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity . This can be particularly useful in the synthesis of complex organic molecules.
Action Environment
The action of 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester can be influenced by environmental factors such as pH and the presence of other reactants . For example, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Additionally, the electronics of the aryllithium used to form the boronate complex can influence the enantiospecificity of the reaction .
Future Directions
The future directions in the research and application of pinacol boronic esters could involve the development of more efficient and diverse synthetic methods . In particular, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is an area that needs further exploration .
properties
IUPAC Name |
2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-11-8-7-9-12(13(11)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTMLKMVLWMTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=C(N(N=C23)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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